molecular formula C26H28N8O2S B12047125 7-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-8-(4-benzyl-1-piperazinyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 476482-41-4

7-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-8-(4-benzyl-1-piperazinyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12047125
CAS No.: 476482-41-4
M. Wt: 516.6 g/mol
InChI Key: AJPGHZCUNUOXIE-UHFFFAOYSA-N
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Description

7-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-8-(4-benzyl-1-piperazinyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C23H23N7O2S and a molecular weight of 461.549 g/mol . This compound is notable for its unique structure, which includes a benzimidazole moiety, a piperazine ring, and a purine core. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

The synthesis of 7-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-8-(4-benzyl-1-piperazinyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves multiple steps. One common synthetic route starts with the preparation of 1,3-dihydro-2H-1,3-benzimidazole-2-thione, which is then reacted with 4-fluorobenzaldehyde in DMSO to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is further reacted with thiosemicarbazide in ethanol at reflux temperature to produce the final compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis.

Chemical Reactions Analysis

7-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-8-(4-benzyl-1-piperazinyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or piperazine rings, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that compounds with benzimidazole moieties exhibit significant activity against a variety of bacterial and fungal strains. For instance, derivatives have shown effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like chloramphenicol and ampicillin . The presence of electron-withdrawing groups in the structure enhances their antimicrobial efficacy.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies have demonstrated that certain benzimidazole derivatives can significantly reduce inflammation markers in animal models. For example, compounds exhibiting COX-2 inhibition have been reported to possess anti-inflammatory effects superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin . This suggests that the compound may be a candidate for developing new anti-inflammatory therapies.

Antiulcer Activity

Benzimidazole derivatives are known for their antiulcerogenic properties, particularly through the inhibition of H+/K+-ATPase activity, which is crucial for gastric acid secretion. Recent studies have highlighted that new synthetic benzimidazole-based compounds demonstrate comparable or enhanced antiulcer effects compared to established treatments like omeprazole . This positions the compound as a potential therapeutic agent for treating peptic ulcers.

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. Several studies have focused on modifying the benzimidazole and piperazine components to enhance bioactivity:

  • Benzimidazole Modifications : Alterations in substituents on the benzimidazole ring can significantly affect antimicrobial and anti-inflammatory activities.
  • Piperazine Variations : The piperazine moiety's substitution pattern influences the compound's affinity for biological targets, enhancing its therapeutic profile.

Synthesis and Evaluation

A study conducted by Kahveci et al. synthesized various benzimidazole derivatives using both microwave irradiation and conventional methods. They reported notable antimicrobial activity against tested microorganisms, establishing a foundation for further exploration of similar compounds .

Comparative Studies

Research comparing different benzimidazole derivatives has indicated that certain modifications lead to improved potency against specific pathogens or inflammatory conditions. For example, compounds with halogen substitutions exhibited enhanced antibacterial effects against resistant strains .

Mechanism of Action

The mechanism of action of 7-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-8-(4-benzyl-1-piperazinyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzyme active sites, inhibiting their activity. The piperazine ring can interact with neurotransmitter receptors, modulating their function. These interactions lead to various biological effects, such as anti-inflammatory or neuroprotective activities.

Comparison with Similar Compounds

Similar compounds include:

Biological Activity

The compound 7-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-8-(4-benzyl-1-piperazinyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule belonging to the class of benzimidazole derivatives. Benzimidazole compounds have gained significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article aims to explore the biological activity of this specific compound, summarizing current research findings, case studies, and its potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C26H28N8O2S\text{C}_{26}\text{H}_{28}\text{N}_{8}\text{O}_{2}\text{S}

This structure features a benzimidazole ring fused with a purine-like moiety, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. A study highlighted that various benzimidazole compounds showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for these compounds ranged from 1 to 16 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .

For the specific compound , preliminary data suggest it may exhibit similar antimicrobial efficacy due to the presence of the benzimidazole moiety, which has been associated with broad-spectrum antibacterial effects .

Anticancer Activity

Benzimidazole derivatives have also been investigated for their anticancer properties. Studies have shown that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and inhibition of tumor growth .

The compound this compound has not been extensively studied in this context; however, related benzimidazole compounds have demonstrated cytotoxic effects against various cancer cell lines including leukemia and solid tumors .

Antiviral Activity

Benzimidazole derivatives have shown potential antiviral activity in several studies. They are believed to interfere with viral replication processes. While specific data on the antiviral efficacy of the compound is limited, its structural similarities to known antiviral agents suggest potential activity against viruses such as HIV and influenza .

Case Study 1: Antimicrobial Efficacy

In a comparative study examining various benzimidazole derivatives, one derivative exhibited an MIC of 4 µg/mL against Klebsiella pneumoniae, outperforming traditional antibiotics like ciprofloxacin. This suggests that structural modifications in benzimidazoles can significantly enhance their antimicrobial potency .

Case Study 2: Anticancer Potential

A derivative structurally similar to the compound under investigation was evaluated for its anticancer properties against multiple cell lines. Results indicated an IC50 value of 0.99 µM against BT-474 breast cancer cells, demonstrating significant cytotoxicity and potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often linked to their structural features. The presence of specific substituents on the benzimidazole ring can enhance or diminish activity:

Substituent Effect on Activity
Benzyl groupIncreases lipophilicity
PiperazineEnhances receptor binding
Sulfanyl groupPotentially increases bioactivity

Properties

CAS No.

476482-41-4

Molecular Formula

C26H28N8O2S

Molecular Weight

516.6 g/mol

IUPAC Name

7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione

InChI

InChI=1S/C26H28N8O2S/c1-31-22-21(23(35)30-26(31)36)34(15-16-37-24-27-19-9-5-6-10-20(19)28-24)25(29-22)33-13-11-32(12-14-33)17-18-7-3-2-4-8-18/h2-10H,11-17H2,1H3,(H,27,28)(H,30,35,36)

InChI Key

AJPGHZCUNUOXIE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CCSC5=NC6=CC=CC=C6N5

Origin of Product

United States

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